molecular formula C21H34O3 B11826018 (3|A,5|A,16|A)-3,16-Dihydroxypregnan-20-one

(3|A,5|A,16|A)-3,16-Dihydroxypregnan-20-one

Cat. No.: B11826018
M. Wt: 334.5 g/mol
InChI Key: FGDFFHLIMDMCJI-KWHXHVTNSA-N
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Description

(3|A,5|A,16|A)-3,16-Dihydroxypregnan-20-one is a steroidal compound that belongs to the class of pregnanes. It is characterized by the presence of hydroxyl groups at the 3rd and 16th positions and a ketone group at the 20th position. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3|A,5|A,16|A)-3,16-Dihydroxypregnan-20-one typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

    Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Protection and Deprotection: Use of protecting groups to shield functional groups during intermediate steps, followed by their removal.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3|A,5|A,16|A)-3,16-Dihydroxypregnan-20-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional ketone or carboxyl groups.

    Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.

    Substitution: Functional groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones, while reduction may produce diols.

Scientific Research Applications

(3|A,5|A,16|A)-3,16-Dihydroxypregnan-20-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3|A,5|A,16|A)-3,16-Dihydroxypregnan-20-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Similar Compounds

    (3|A,5|A)-3-Hydroxypregnan-20-one: Lacks the hydroxyl group at the 16th position.

    (3|A,5|A,16|A)-3,16-Dihydroxyandrostane-17-one: Similar structure but with different functional groups.

Uniqueness

(3|A,5|A,16|A)-3,16-Dihydroxypregnan-20-one is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 20th position. This structural configuration contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

1-[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20-,21-/m0/s1

InChI Key

FGDFFHLIMDMCJI-KWHXHVTNSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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